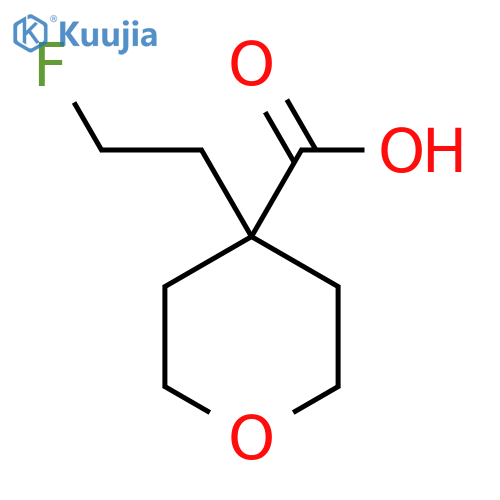Cas no 1521610-61-6 (4-(2-fluoroethyl)oxane-4-carboxylic acid)
4-(2-フルオロエチル)オキサン-4-カルボン酸は、フッ素化されたオキサン骨格を有する有機化合物です。この化合物は、カルボキシル基とフルオロエチル基が同一炭素に結合した特異な構造を持ち、高い反応性と分子修飾の柔軟性を示します。特に、医薬品中間体や生体活性分子の合成において有用な前駆体としての応用が期待されます。フッ素原子の導入により、代謝安定性の向上や脂溶性の調整が可能となる点が特徴です。また、環状エーテル構造が分子の剛性を高め、標的分子との立体選択的な相互作用を促進します。

1521610-61-6 structure
商品名:4-(2-fluoroethyl)oxane-4-carboxylic acid
4-(2-fluoroethyl)oxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-fluoroethyl)oxane-4-carboxylic acid
- AKOS019262936
- 1521610-61-6
- EN300-2006618
-
- インチ: 1S/C8H13FO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11)
- InChIKey: NLPIJVNEUMYWNW-UHFFFAOYSA-N
- ほほえんだ: FCCC1(C(=O)O)CCOCC1
計算された属性
- せいみつぶんしりょう: 176.08487243g/mol
- どういたいしつりょう: 176.08487243g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
4-(2-fluoroethyl)oxane-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2006618-2.5g |
4-(2-fluoroethyl)oxane-4-carboxylic acid |
1521610-61-6 | 95% | 2.5g |
$2211.0 | 2023-09-16 | |
| Enamine | EN300-2006618-10.0g |
4-(2-fluoroethyl)oxane-4-carboxylic acid |
1521610-61-6 | 95% | 10g |
$4852.0 | 2023-06-02 | |
| Enamine | EN300-2006618-0.25g |
4-(2-fluoroethyl)oxane-4-carboxylic acid |
1521610-61-6 | 95% | 0.25g |
$559.0 | 2023-09-16 | |
| 1PlusChem | 1P028ZMR-250mg |
4-(2-fluoroethyl)oxane-4-carboxylicacid |
1521610-61-6 | 95% | 250mg |
$753.00 | 2024-06-20 | |
| 1PlusChem | 1P028ZMR-2.5g |
4-(2-fluoroethyl)oxane-4-carboxylicacid |
1521610-61-6 | 95% | 2.5g |
$2795.00 | 2024-06-20 | |
| Enamine | EN300-2006618-10g |
4-(2-fluoroethyl)oxane-4-carboxylic acid |
1521610-61-6 | 95% | 10g |
$4852.0 | 2023-09-16 | |
| Aaron | AR028ZV3-500mg |
4-(2-fluoroethyl)oxane-4-carboxylicacid |
1521610-61-6 | 95% | 500mg |
$1234.00 | 2025-02-17 | |
| Aaron | AR028ZV3-10g |
4-(2-fluoroethyl)oxane-4-carboxylicacid |
1521610-61-6 | 95% | 10g |
$6697.00 | 2023-12-15 | |
| 1PlusChem | 1P028ZMR-50mg |
4-(2-fluoroethyl)oxane-4-carboxylicacid |
1521610-61-6 | 95% | 50mg |
$375.00 | 2024-06-20 | |
| Enamine | EN300-2006618-1.0g |
4-(2-fluoroethyl)oxane-4-carboxylic acid |
1521610-61-6 | 95% | 1g |
$1129.0 | 2023-06-02 |
4-(2-fluoroethyl)oxane-4-carboxylic acid 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
1521610-61-6 (4-(2-fluoroethyl)oxane-4-carboxylic acid) 関連製品
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
